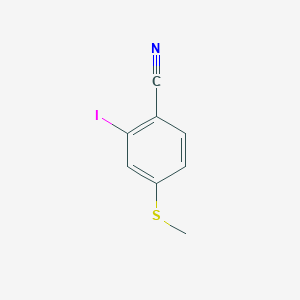

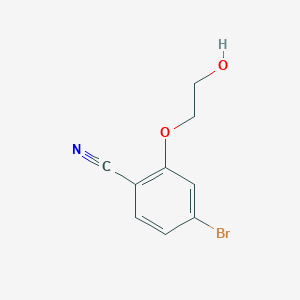

2-Iodo-4-(methylsulfanyl)benzonitrile

Übersicht

Beschreibung

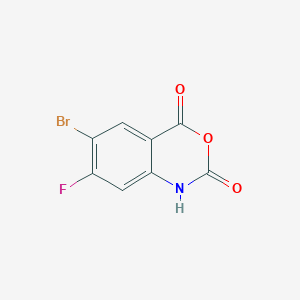

2-Iodo-4-(methylsulfanyl)benzonitrile is a chemical compound with the molecular formula C8H6INS . It has a molecular weight of 275.11 .

Synthesis Analysis

The synthesis of this compound involves a one-pot reaction in which the interaction of the cyano group in 4-(pentafluorosulfan-yl)benzonitrile to the Lewis acidic lithium cation in lithium tetramethylpiperidide (LiTMP) allows deprotonation from the nearest ortho-H atom on the arene .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6INS/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 . The molecule displays a planar geometry with the benzene ring in the same plane as its three substituents .Chemical Reactions Analysis

A nucleophilic aromatic substitution reaction is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile . The title compound, a pentafluorosulfanyl (SF5) containing arene, was synthesized from 4-(pentafluorosulfanyl)benzonitrile and lithium tetra-methylpiperidide following a variation to the standard approach .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 275.11 .Wissenschaftliche Forschungsanwendungen

Radioisotope Labeling in Neuroimaging Agents

- Research Application : 2-Iodo-4-(methylsulfanyl)benzonitrile analogs have been used in the synthesis of radioisotope-labeled compounds for neuroimaging. This includes applications in positron emission tomography (PET) imaging to study brain functions and disorders.

- Key Findings : A study demonstrated the synthesis and in vivo biodistribution of a fluorine-18 labeled derivative of DASB, a compound structurally related to this compound, showing potential for neuroimaging applications in research groups without extensive facilities for carbon-11 synthesis (Garg et al., 2007).

Development of HIV-1 Reverse Transcriptase Inhibitors

- Research Application : Compounds structurally related to this compound have been used in synthesizing intermediates for HIV-1 reverse transcriptase inhibitors.

- Key Findings : The synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a critical intermediate for diarylpyrimidine HIV-1 inhibitors, was reported. This study highlights the chemical pathways and conditions conducive for creating these compounds (Ju Xiu-lia, 2015).

Synthesis and Application in Organic Chemistry

- Research Application : The iodo and methylsulfanyl groups in compounds like this compound play a significant role in various organic synthesis processes.

- Key Findings : Research has shown the utility of similar compounds in iodination reactions under continuous flow conditions, contributing to more efficient and scalable chemical synthesis processes (Dunn et al., 2018).

Biotransformation by Soil Bacteria

- Research Application : Research into microbial degradation of benzonitrile compounds, structurally related to this compound, has implications for environmental biotechnology.

- Key Findings : Studies on the biotransformation of cyanomethyl benzonitrile compounds by soil bacteria have provided insights into degradation pathways and involved organisms, which is critical for understanding and managing environmental contaminants (Dadd et al., 2001).

Structural Characterization in Crystallography

- Research Application : Structural analysis of compounds similar to this compound is vital in crystallography and material sciences.

- Key Findings : A study conducted structural characterization and Hirshfeld surface analysis of a trisubstituted arene compound bearing a pentafluorosulfanyl group, similar in structure to this compound, providing insights into the intermolecular interaction networks (González Espiet et al., 2020).

Wirkmechanismus

The mechanism of action for the synthesis of 2-Iodo-4-(methylsulfanyl)benzonitrile involves the interaction of the cyano group in 4-(pentafluorosulfan-yl)benzonitrile to the Lewis acidic lithium cation in lithium tetramethylpiperidide (LiTMP), which allows deprotonation from the nearest ortho-H atom on the arene .

Eigenschaften

IUPAC Name |

2-iodo-4-methylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQUHMLWJSHKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B1382155.png)